molecular formula C11H14O2S B13983325 tert-Butyl 3-(thiophen-3-yl)prop-2-enoate CAS No. 141519-38-2

tert-Butyl 3-(thiophen-3-yl)prop-2-enoate

Cat. No.: B13983325
CAS No.: 141519-38-2
M. Wt: 210.29 g/mol
InChI Key: GILTYFLSIJXGFL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(thiophen-3-yl)prop-2-enoate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(thiophen-3-yl)prop-2-enoate typically involves the esterification of thiophene derivatives with tert-butyl acrylate. One common method is the reaction of thiophene-3-carboxylic acid with tert-butyl acrylate in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can facilitate the esterification process, allowing for large-scale production with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(thiophen-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated esters.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

tert-Butyl 3-(thiophen-3-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of thiophene-based drugs and their biological activities.

    Industry: Used in the production of materials with specific electronic or optical properties, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of tert-Butyl 3-(thiophen-3-yl)prop-2-enoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing their function. In materials science, the compound’s electronic properties are exploited in the design of organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(pyridin-2-yl)prop-2-enoate: Similar structure but with a pyridine ring instead of thiophene.

    tert-Butyl acrylate: Lacks the thiophene ring, used as a monomer in polymer synthesis.

    Thiophene-3-carboxylic acid: Precursor in the synthesis of tert-Butyl 3-(thiophen-3-yl)prop-2-enoate.

Uniqueness

This compound is unique due to the presence of both the thiophene ring and the ester functional group. This combination imparts specific electronic and steric properties, making it valuable in various applications, particularly in the development of materials with tailored electronic properties.

Properties

CAS No.

141519-38-2

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

tert-butyl 3-thiophen-3-ylprop-2-enoate

InChI

InChI=1S/C11H14O2S/c1-11(2,3)13-10(12)5-4-9-6-7-14-8-9/h4-8H,1-3H3

InChI Key

GILTYFLSIJXGFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CSC=C1

Origin of Product

United States

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